molecular formula C20H18ClF3N2O5 B2541528 Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate CAS No. 339111-79-4

Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate

Cat. No.: B2541528
CAS No.: 339111-79-4
M. Wt: 458.82
InChI Key: KEMCHBXSNRLNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate is a useful research compound. Its molecular formula is C20H18ClF3N2O5 and its molecular weight is 458.82. The purity is usually 95%.
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Biological Activity

Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula

  • Molecular Formula : C13H13ClF3NO4
  • CAS Number : 172527-71-8
  • Molecular Weight : 339.69 g/mol

Structure

The compound features a diethyl malonate moiety linked to a substituted pyridine and an aniline derivative, contributing to its unique biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of diethyl malonate exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of A549 and HT29 tumor cells, indicating potential as anticancer agents.

Cell Line IC50 (µM) Effect
A54912.5Cytotoxic
HT2910.0Cytotoxic
Normal Lymphocytes>50Low Cytotoxicity

The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis through the activation of caspase pathways. Studies have indicated that the compound can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Apoptosis Induction

  • Caspase Activation : The compound activates caspases 3 and 9, which are critical mediators in the apoptotic pathway.
  • Mitochondrial Dysfunction : Increased ROS levels lead to mitochondrial damage, a hallmark of apoptosis.

Study 1: Antitumor Activity in Vivo

In a study conducted on mice bearing xenografts of human lung cancer cells treated with diethyl malonate derivatives, significant tumor regression was observed. The treatment group showed a reduction in tumor volume by approximately 50% compared to controls.

Study 2: Selective Cytotoxicity

A comparative analysis revealed that diethyl malonate derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal lymphocytes. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Safety Profile

Despite its promising biological activity, the safety profile of this compound must be considered. Risk and safety statements indicate it as an irritant with precautionary measures necessary during handling:

Hazard Statements Precautionary Statements
H302 + H312 + H332P280
H315 + H319 + H335

Properties

IUPAC Name

diethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)13(19(28)30-4-2)11-25-15-7-5-6-8-16(15)31-17-14(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMCHBXSNRLNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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